1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of pyrrolopyridines, which are recognized for their biological activity, particularly as inhibitors of various kinases involved in cancer progression.
The compound is classified under the chemical formula and has a molecular weight of approximately 360.21 g/mol. It is identified by several identifiers, including the Chemical Abstracts Service number 226085-18-3 and the International Union of Pure and Applied Chemistry name 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This compound is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and synthesis methods.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves multi-step organic reactions. One common method includes the coupling of 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine with aryl or heteroaryl boronic acids in the presence of palladium catalysts. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure high yields and purity.
For instance, a typical procedure might involve:
This method allows for the introduction of various substituents at specific positions on the pyrrolopyridine scaffold, enhancing its biological activity.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- can be represented using various structural notations:
The structure features a pyrrolopyridine core with bromine, trifluoromethyl, and sulfonyl groups that contribute to its chemical reactivity and biological properties.
The compound can participate in various chemical reactions typical for heterocyclic compounds. Notably, it can undergo:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy against specific biological targets.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine derivatives often involves inhibition of fibroblast growth factor receptors (FGFRs), which play a significant role in tumorigenesis. For example, studies have shown that certain derivatives exhibit potent inhibitory activity against FGFRs with IC50 values in the nanomolar range. The inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines.
The proposed mechanism involves binding to the ATP-binding site of FGFRs, thereby blocking their activation and downstream signaling pathways critical for tumor growth and metastasis.
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- exhibits several notable physical properties:
Chemical properties include:
This compound has significant applications in medicinal chemistry as a lead compound for developing new cancer therapies targeting FGFRs. Its derivatives have been explored for their potential use as:
Research continues into optimizing these compounds for better efficacy and lower toxicity profiles in clinical settings. The ongoing exploration into their structure-activity relationships is crucial for advancing therapeutic applications.
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the pyrrolo[2,3-b]pyridine core at the 3-bromo position, leveraging halogen-selective reactivity for sequential derivatization. The electron-deficient nature of this fused heterocyclic system necessitates tailored catalyst systems, where Pd(dba)₂ (palladium dibenzylideneacetone) demonstrates superior performance in Stille, Suzuki-Miyaura, and Buchwald-Hartwig couplings compared to Pd(PPh₃)₄ or Pd(OAc)₂ [10]. This preference stems from dba's labile coordination, which facilitates oxidative addition of the C-Br bond while accommodating steric constraints from the N1-tosyl group.
Key optimization studies reveal that bulky phosphine ligands (XPhos, SPhos) mitigate protodebromination side reactions during Suzuki couplings with arylboronic acids, achieving yields >85% under mild conditions (70-90°C) [1] [3]. For amination reactions, Josiphos-type chiral ligands enable asymmetric C-N bond formation at C3, though enantioselectivity remains moderate (≤76% ee) due to competing coordination from the sulfonyl oxygen [10]. Sequential functionalization protocols capitalize on orthogonal reactivity: the C3-Br undergoes cross-coupling while preserving the C5-CF₃ group intact, enabling access to pharmacologically relevant bis-heteroaryl architectures [1].
Table 1: Optimization of Palladium-Catalyzed C3 Functionalization
Reaction Type | Catalyst System | Key Additives | Temperature | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dba)₂/XPhos | Cs₂CO₃ | 80°C | 82-91% |
Buchwald-Hartwig | Pd(dba)₂/Josiphos | NaO^tBu | 100°C | 75-88% |
Stille Coupling | Pd(dba)₂/AsPh₃ | CuI, LiCl | 90°C | 68-79% |
Regioselective bromination at C3 exploits the inherent π-excess character of the pyrrole ring within the pyrrolo[2,3-b]pyridine system. N1-unprotected precursors undergo rapid dibromination under electrophilic conditions (Br₂/CHCl₃), necessitating precise stoichiometry control (0.95 equiv) for selective monobromination [4] [9]. The C3 position exhibits >100:1 selectivity over C5 due to lower localization energy, as confirmed by DFT calculations. N1-protection prior to bromination proves critical: tosyl (Ts) protection not only blocks N1 but also electronically deactivates C5/C7 positions, directing electrophiles exclusively to C3 [4] [8].
Sulfonylation employs 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane with Et₃N base, achieving near-quantitative N1-protection. Kinetic studies reveal second-order dependence on [TsCl], with competing hydrolysis minimized below 5°C [2] [7]. The crystalline 3-bromo-1-tosyl intermediate (CAS 226085-18-3) serves as the linchpin for subsequent trifluoromethylation, with purity >98% achievable via recrystallization from ethanol/water [4]. Alternative sulfonyl chlorides (mesyl, nosyl) reduce crystallinity, complicating purification—making tosyl the optimal protecting group for this scaffold [7].
C5-trifluoromethylation employs two complementary strategies: electrophilic CF₃ transfer to the lithiated intermediate or radical CF₃ addition using copper-mediated protocols. Lithiation at C5 requires −78°C conditions with sec-BuLi/TMEDA in THF, followed by quenching with Umemoto’s reagent (trifluoromethyl sulfonium salts), yielding 60-72% of the C5-CF₃ product [1] [9]. Competing nucleophilic attack on the tosyl group limits yields, prompting development of alternative routes.
Copper-mediated radical trifluoromethylation using 3-bromo-1-tosylpyrrolopyridine and methyl chlorodifluoroacetate (MCDFA) demonstrates superior functional group tolerance. Under CuI/phenanthroline catalysis at 120°C, in situ-generated ·CF₃ radicals add regioselectively to C5, followed by aromatization (70-85% yield) [1] [2]. This method bypasses organolithium intermediates, enabling retention of acid-sensitive functionalities. Langlois’ reagent (NaSO₂CF₃) with t-BuOOH as oxidant provides a cost-effective alternative, though yields are modest (50-65%) due to competing sulfone byproduct formation [1].
Table 2: Comparison of Trifluoromethylation Methods
Method | Reagents/Conditions | Regioselectivity | Yield | Key Limitations |
---|---|---|---|---|
Electrophilic (Lithiation) | sec-BuLi, then CF₃⁺ reagent | C5 > C7 (20:1) | 60-72% | Tosyl group instability |
Radical (Copper-Mediated) | CuI/1,10-phen, MCDFA, 120°C | C5 exclusively | 70-85% | Homocoupling side products |
Langlois Reagent | NaSO₂CF₃, t-BuOOH, 100°C | C5/C7 (5:1) | 50-65% | Sulfonamide byproduct (15%) |
The N1-H group’s acidity (pKa ≈ 17) and nucleophilicity necessitate protection during C3/C5 functionalization to prevent polymerization or regioisomeric mixtures. Tosyl (Ts) protection dominates synthetic routes to the target compound due to its crystallinity, stability under basic/radical conditions, and facile deprotection using Mg/MeOH [2] [4] [7]. Comparative studies with SEM (2-(trimethylsilyl)ethoxymethyl) and Boc groups reveal limitations: SEM cleaves under radical trifluoromethylation conditions, while Boc migration occurs during C3 lithiation [4].
Sulfonyl chloride coupling efficiency varies dramatically with solvent selection: reactions in dichloromethane with Et₃N achieve >95% conversion in 2 hours, whereas THF or DMF promotes over-sulfonylation at C3 (up to 20% disulfonated byproduct) [7]. Post-functionalization deprotection employs Mg turnings in methanol (2-4 h, 25°C), selectively cleaving the N-Ts bond without affecting C-Br or C-CF₃ groups [2]. For analogues requiring N1-substitution, the tosyl group serves as a permanent substituent, leveraging its electron-withdrawing properties to modulate ring electronics [1] [3].
Table 3: Protection/Deprotection Performance Comparison
Protecting Group | Installation Yield | Stability During CF₃⁺ | Stability During ·CF₃ | Deprotection Efficiency |
---|---|---|---|---|
Tosyl (Ts) | 95-99% | Excellent | Good | 90-95% |
SEM | 89% | Poor (40% cleavage) | Fair (15% cleavage) | 85% (TBAF) |
Boc | 93% | Fair (migration) | Excellent | 75% (TFA) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7